1-[4-(2-Chlorophenoxy)phenyl]ethanone
Description
1-[4-(2-Chlorophenoxy)phenyl]ethanone is a substituted acetophenone derivative characterized by a 2-chlorophenoxy group attached to the para position of the phenyl ring linked to an acetyl group. For instance, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (CAS: 119851-28-4) shares a similar backbone, differing in the substitution pattern of chlorine atoms on the phenoxy group . Such compounds are intermediates in synthesizing bioactive molecules, including antifungal agents and enzyme inhibitors.
Properties
CAS No. |
129644-24-2 |
|---|---|
Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
1-[4-(2-chlorophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-9H,1H3 |
InChI Key |
KWDAQPLGCBVMSA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Synonyms |
1-[4-(2-CHLORO-PHENOXY)-PHENYL]-ETHANONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The substitution pattern on the phenyl ring significantly influences physicochemical properties. Key analogs include:
Key Observations :
Reactivity Trends :
- Chlorophenoxy derivatives exhibit higher electrophilicity at the acetyl group, facilitating nucleophilic attacks in chalcone formation .
- Piperazine- or quinoline-substituted analogs show enhanced bioactivity due to improved binding to biological targets .
Comparative Efficacy :
- Chalcones from 1-[4-(1H-imidazol-1-yl)phenyl]ethanone show broader-spectrum antimicrobial activity compared to simpler acetophenones .
- Pyridine derivatives like UDO exhibit in vitro efficacy against T. cruzi comparable to posaconazole, a clinically used antifungal .
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